molecular formula C18H20ClN5O2S B2930681 3-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methylbenzenesulfonamide CAS No. 1797535-39-7

3-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methylbenzenesulfonamide

Cat. No. B2930681
CAS RN: 1797535-39-7
M. Wt: 405.9
InChI Key: BWAHWYMDDDBIEV-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C18H20ClN5O3S . It’s available for purchase from various chemical suppliers .

Scientific Research Applications

Synthesis and Structural Characterization

Research on methylbenzenesulfonamide derivatives has highlighted their potential as antagonists for various receptors. One study discussed the synthesis and characterization of methylbenzenesulfonamide CCR5 antagonists, which could be used in preventing human HIV-1 infection (Cheng De-ju, 2015). This indicates a broad interest in the structural characterization of such compounds for therapeutic applications.

Corrosion Inhibition

Piperidine derivatives have been evaluated for their corrosion inhibition properties on iron, showcasing the application of such compounds in protecting metals against corrosion. Quantum chemical calculations and molecular dynamics simulations were used to predict the efficiency of these inhibitors (S. Kaya et al., 2016).

Anticancer Activity

New dibenzenesulfonamides have been synthesized and shown to induce apoptosis and autophagy pathways in cancer cells, while also inhibiting carbonic anhydrase isoenzymes associated with cancer (H. Gul et al., 2018). This suggests potential applications in developing anticancer drugs.

Microbial Studies

Studies on new pyridine derivatives have demonstrated antibacterial and antifungal activities, indicating the utility of such compounds in microbial inhibition (N. Patel & S. N. Agravat, 2007).

Structural Investigations

Investigations into the structural properties of compounds like AND-1184, a potential API for treating dementia, show the importance of solid-state characterization in drug development (Tomasz Pawlak et al., 2021).

properties

IUPAC Name

3-chloro-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O2S/c1-13-2-3-15(10-16(13)19)27(25,26)23-12-14-4-8-24(9-5-14)18-17(11-20)21-6-7-22-18/h2-3,6-7,10,14,23H,4-5,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAHWYMDDDBIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methylbenzenesulfonamide

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